molecular formula C21H10N2O5S B11511406 2-(3-Nitrophenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione

2-(3-Nitrophenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione

Cat. No.: B11511406
M. Wt: 402.4 g/mol
InChI Key: KCNLFUHAEWMDPW-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione is a complex organic compound that belongs to the class of naphthobenzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the nitrophenyl group and the benzothiazole moiety in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with 2-aminonaphthalene-1,4-dione under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable oxidizing agent to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Nitrophenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione
  • 2-(3-Aminophenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione
  • 2-(3-Methylphenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione

Uniqueness

2-(3-Nitrophenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H10N2O5S

Molecular Weight

402.4 g/mol

IUPAC Name

2-(3-nitrophenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione

InChI

InChI=1S/C21H10N2O5S/c24-18-13-6-1-2-7-14(13)19(25)17-15(18)8-9-16-20(17)29-22(21(16)26)11-4-3-5-12(10-11)23(27)28/h1-10H

InChI Key

KCNLFUHAEWMDPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C(=O)N(S4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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